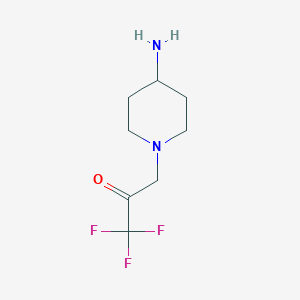
3-(4-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one
描述
3-(4-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one is a useful research compound. Its molecular formula is C8H13F3N2O and its molecular weight is 210.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 3-(4-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one, also known as Paltusotine, is the somatostatin receptor subtype 2 (SST2) . SST2 is a G protein-coupled receptor that is selectively expressed in different tissues . It plays a crucial role in inhibiting the secretion of other hormones .
Mode of Action
Paltusotine acts as an agonist at the SST2 receptor . By binding to this receptor, it suppresses the secretion of growth hormone-releasing hormone (GHRH), growth hormone (GH), and insulin-like growth factor 1 (IGF-1) .
Biochemical Pathways
The activation of the SST2 receptor by Paltusotine leads to the suppression of the GH and IGF-1 pathways . These pathways are involved in cell growth and development. The suppression of these pathways by Paltusotine can lead to a decrease in the symptoms of conditions like acromegaly and neuroendocrine tumors .
Pharmacokinetics
Paltusotine is orally bioavailable and is associated with increased plasma concentrations up to doses of 40 mg . It is eliminated with a half-life of approximately 30 hours . The pharmacokinetic properties of Paltusotine contribute to its bioavailability and efficacy.
Result of Action
The molecular and cellular effects of Paltusotine’s action include the suppression of GH and IGF-1 . This suppression can lead to a decrease in the symptoms of conditions like acromegaly and neuroendocrine tumors .
Action Environment
生物活性
3-(4-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one, also known as a trifluorinated compound, has garnered attention in medicinal chemistry due to its potential biological activity. This compound's unique structure, featuring a piperidine ring and a trifluoropropanone moiety, suggests various interactions with biological targets, particularly in the realm of drug development.
- Molecular Formula: CHFNO
- Molecular Weight: 210.20 g/mol
- CAS Number: 2098062-85-0
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It is hypothesized that the compound may act as an inhibitor for specific enzymes or receptors involved in critical biological pathways. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.
Inhibition Studies
Research has indicated that compounds with similar structures may exhibit inhibitory activity against several protein kinases. For instance, derivatives of this compound have been explored for their potential as GSK-3β inhibitors, a target implicated in various diseases including cancer and neurodegenerative disorders. The introduction of the trifluoropropanoyl group has been shown to modulate the potency of these compounds significantly.
Case Studies
A study focusing on amide-based derivatives of similar compounds demonstrated that structural modifications could enhance biological activity and metabolic stability. The most potent derivatives exhibited IC values in the nanomolar range, indicating strong inhibitory effects against GSK-3β .
Comparative Analysis
The following table summarizes the biological activities of this compound and its related compounds:
| Compound Name | Target Enzyme | IC (nM) | Remarks |
|---|---|---|---|
| This compound | GSK-3β | TBD | Potential inhibitor |
| 3-(3-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one | GSK-3β | TBD | Structural analog |
| Amide Derivative A | GSK-3β | 480 | Enhanced stability |
| Amide Derivative B | GSK-3β | 360 | Improved potency |
Research Findings
Recent studies have emphasized the significance of the trifluoromethyl group in modulating biological activity. The presence of this group can affect the electronic properties of the molecule, influencing its interaction with target proteins .
Structure–Activity Relationships (SAR)
The SAR analysis revealed that small changes in substituents could lead to substantial differences in biological activity. For instance, replacing a hydrogen atom with a trifluoromethyl group significantly altered the compound's binding affinity to GSK-3β .
属性
IUPAC Name |
3-(4-aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O/c9-8(10,11)7(14)5-13-3-1-6(12)2-4-13/h6H,1-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGGYOVNMZJFOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















